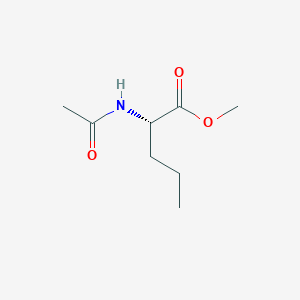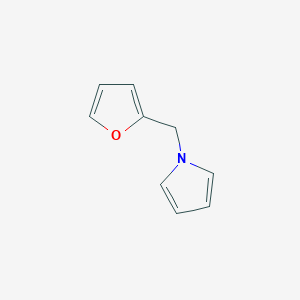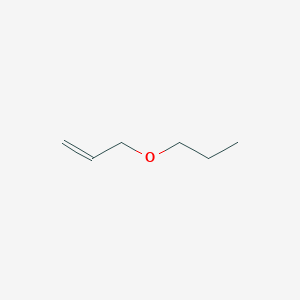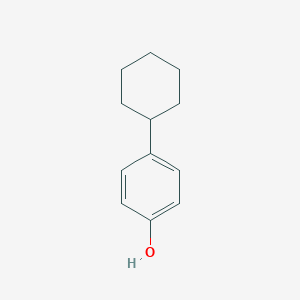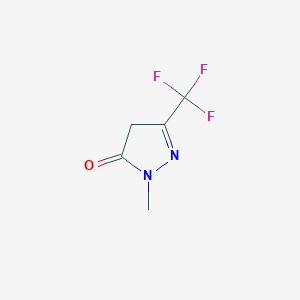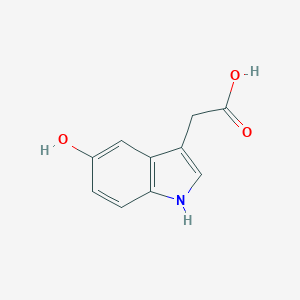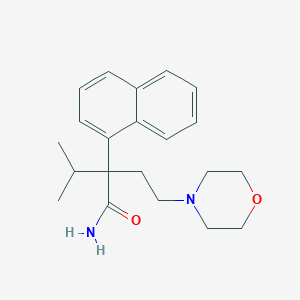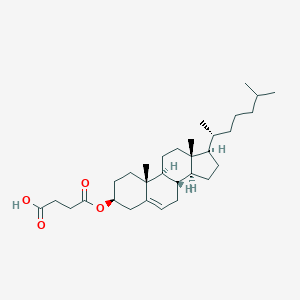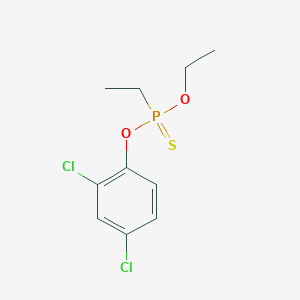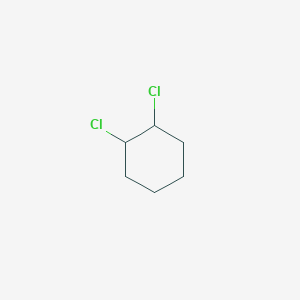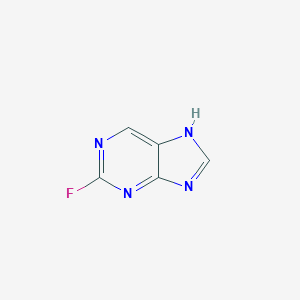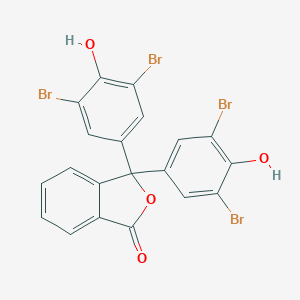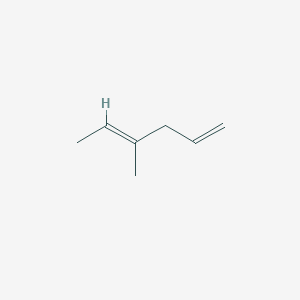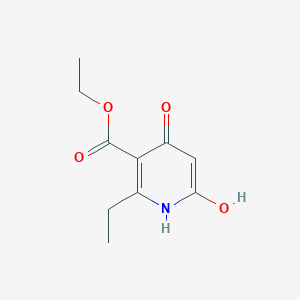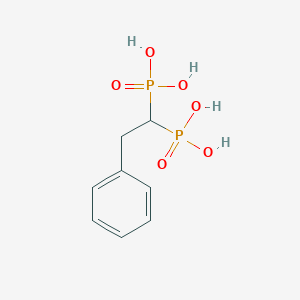
Benzylmethylenediphosphonic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzylmethylenediphosphonic acid is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties. It is a type of organophosphorus compound that contains two phosphonic acid groups attached to a benzyl group. The compound is widely used in various scientific applications, including as a chelating agent, corrosion inhibitor, and in the treatment of bone diseases.
Aplicaciones Científicas De Investigación
Benzylmethylenediphosphonic acid has a wide range of scientific research applications. It is commonly used as a chelating agent in the treatment of bone diseases such as osteoporosis and Paget's disease. The compound has also been shown to have anti-cancer properties and is being investigated as a potential treatment for various types of cancer. Additionally, benzylmethylenediphosphonic acid has been used as a corrosion inhibitor in the oil and gas industry.
Mecanismo De Acción
The mechanism of action of benzylmethylenediphosphonic acid varies depending on the application. In the treatment of bone diseases, the compound works by binding to the surface of bone tissue and inhibiting the activity of osteoclasts, which are cells responsible for bone resorption. In cancer treatment, benzylmethylenediphosphonic acid works by inhibiting the growth and proliferation of cancer cells. The exact mechanism of action is not fully understood, but it is thought to involve the inhibition of enzymes involved in cell division.
Efectos Bioquímicos Y Fisiológicos
Benzylmethylenediphosphonic acid has several biochemical and physiological effects. In the treatment of bone diseases, the compound has been shown to increase bone density and reduce the risk of fractures. In cancer treatment, benzylmethylenediphosphonic acid has been shown to inhibit tumor growth and reduce the risk of metastasis. The compound also has anti-inflammatory properties and has been shown to reduce the production of inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Benzylmethylenediphosphonic acid has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized and purified. The compound is also relatively inexpensive, making it accessible for use in a wide range of experiments. However, benzylmethylenediphosphonic acid has some limitations. It can be toxic at high concentrations, and its effects can be influenced by factors such as pH and temperature.
Direcciones Futuras
There are several future directions for research on benzylmethylenediphosphonic acid. One area of research is the development of new applications for the compound, such as in the treatment of other diseases or as a catalyst in chemical reactions. Another area of research is the development of new synthesis methods that are more efficient and environmentally friendly. Additionally, there is a need for further research to fully understand the mechanism of action of benzylmethylenediphosphonic acid and its potential side effects.
Conclusion:
In conclusion, benzylmethylenediphosphonic acid is a versatile compound with a wide range of scientific research applications. Its unique properties make it a valuable tool for researchers in various fields. Further research is needed to fully understand the compound's mechanism of action and potential applications.
Métodos De Síntesis
The synthesis of benzylmethylenediphosphonic acid involves the reaction of benzaldehyde with phosphorous acid and formaldehyde in the presence of a catalyst. The reaction proceeds through a condensation reaction, which results in the formation of the desired product. The yield of the reaction can be improved by optimizing the reaction conditions, such as the reaction temperature and the concentration of the reactants.
Propiedades
Número CAS |
10596-19-7 |
|---|---|
Nombre del producto |
Benzylmethylenediphosphonic acid |
Fórmula molecular |
C8H12O6P2 |
Peso molecular |
266.12 g/mol |
Nombre IUPAC |
(2-phenyl-1-phosphonoethyl)phosphonic acid |
InChI |
InChI=1S/C8H12O6P2/c9-15(10,11)8(16(12,13)14)6-7-4-2-1-3-5-7/h1-5,8H,6H2,(H2,9,10,11)(H2,12,13,14) |
Clave InChI |
LKGJFSBVIBNBPW-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CC(P(=O)(O)O)P(=O)(O)O |
SMILES canónico |
C1=CC=C(C=C1)CC(P(=O)(O)O)P(=O)(O)O |
Otros números CAS |
10596-19-7 |
Sinónimos |
benzylmethylenediphosphonic acid |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



